(2,2-Difluoroethyl)thiourea
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Overview
Description
(2,2-Difluoroethyl)thiourea is an organosulfur compound with the molecular formula C3H6F2N2S. It is a derivative of thiourea, where two hydrogen atoms on the ethyl group are replaced by fluorine atoms. This compound is of significant interest in medicinal chemistry due to its unique properties, including its ability to act as a lipophilic hydrogen bond donor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethyl)thiourea typically involves the reaction of 2,2-difluoroethylamine with thiocyanate or isothiocyanate under controlled conditions. One common method is the nucleophilic substitution reaction where 2,2-difluoroethylamine reacts with thiocyanate in the presence of a base to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoroethyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Addition Reactions: It can react with electrophiles to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thioureas can be formed.
Oxidation Products: Sulfonyl derivatives are common products.
Reduction Products: Thiol derivatives are typically formed.
Scientific Research Applications
(2,2-Difluoroethyl)thiourea has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design, particularly as a bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)thiourea involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms allows for modulation of lipophilicity and increases the acidity of the α-proton, tuning drug target affinity and specificity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the difluoroethyl group.
(2,2-Difluoroethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
Fluorinated Thioureas: Other derivatives with different fluorinated groups.
Uniqueness: (2,2-Difluoroethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications.
Properties
IUPAC Name |
2,2-difluoroethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2N2S/c4-2(5)1-7-3(6)8/h2H,1H2,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUIQHERMBOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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